molecular formula C18H16N2O5S B10835720 Pyrazole and thiophene derivative 4

Pyrazole and thiophene derivative 4

Cat. No.: B10835720
M. Wt: 372.4 g/mol
InChI Key: RQLXBUCYHIVDGH-UHFFFAOYSA-N
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Description

Pyrazole and thiophene derivative 4 is a compound that combines the structural features of both pyrazole and thiophene rings. Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole and thiophene derivative 4 typically involves the reaction of thiophene derivatives with pyrazole precursors. One common method is the cyclization of thiophene carboxylates with hydrazine derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals and organic catalysts .

Industrial Production Methods

Industrial production of pyrazole and thiophene derivatives often employs scalable methods such as microwave-assisted synthesis and continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental sustainability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Pyrazole and thiophene derivative 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced pyrazole-thiophene derivatives, and various substituted derivatives with functional groups like halogens, amines, and hydroxyl groups .

Mechanism of Action

The mechanism of action of pyrazole and thiophene derivative 4 involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as epidermal growth factor receptor and vascular endothelial growth factor receptor. The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole and thiophene derivative 4 is unique due to the combination of both pyrazole and thiophene rings in a single molecule. This dual-ring structure imparts a unique set of chemical and biological properties, making it more versatile compared to compounds containing only one of these rings. Its ability to act as a dual inhibitor of epidermal growth factor receptor and vascular endothelial growth factor receptor further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylthieno[2,3-e][1,3]oxazin-4-one

InChI

InChI=1S/C18H16N2O5S/c21-17-16-15(25-18(19-17)20-3-5-22-6-4-20)12(10-26-16)11-1-2-13-14(9-11)24-8-7-23-13/h1-2,9-10H,3-8H2

InChI Key

RQLXBUCYHIVDGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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